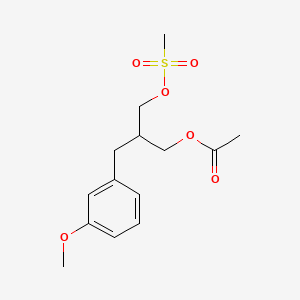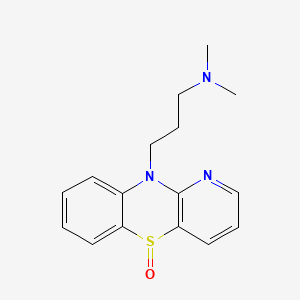![molecular formula C22H30F3N3O7 B588265 Trifluoroacetato de Metil Éster de [N-Benciloxocarbonil-L-lisil]-L-prolina CAS No. 108456-08-2](/img/structure/B588265.png)
Trifluoroacetato de Metil Éster de [N-Benciloxocarbonil-L-lisil]-L-prolina
Descripción general
Descripción
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is a compound used primarily in peptide synthesis. It serves as a protecting group for amines, which is crucial in the stepwise construction of peptides. The compound is particularly valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (CBz) group. This is followed by the esterification of the carboxyl group of proline with methanol. The final step involves the formation of the trifluoroacetic acid salt to enhance the solubility and stability of the compound.
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride (CBzCl) in the presence of a base such as sodium carbonate.
Esterification of Proline: The carboxyl group of proline is esterified using methanol and a catalyst such as sulfuric acid.
Formation of Trifluoroacetic Acid Salt: The protected lysine and esterified proline are combined, and trifluoroacetic acid is added to form the final salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is critical to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, typically using catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected lysine and proline derivatives.
Substitution: Substituted ester derivatives.
Mecanismo De Acción
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt involves the protection of amine groups during peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The trifluoroacetic acid salt enhances the solubility and stability of the compound, facilitating its use in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the lysine moiety.
N-Benzyloxycarbonyl-L-lysine: Similar but does not contain the proline ester.
N-Benzyloxycarbonyl-L-lysyl]-L-proline: Similar but without the methyl ester and trifluoroacetic acid salt.
Uniqueness
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is unique due to its combination of protecting groups and ester functionality, making it highly versatile in peptide synthesis. The trifluoroacetic acid salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
IUPAC Name |
[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJKXVRIDFDQFV-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747122 | |
| Record name | (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108456-08-2 | |
| Record name | (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


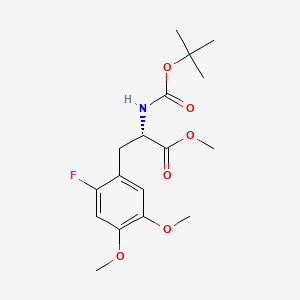


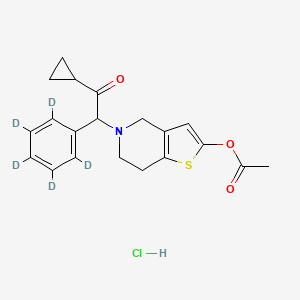
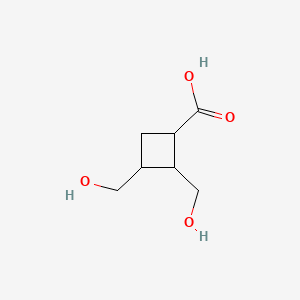

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
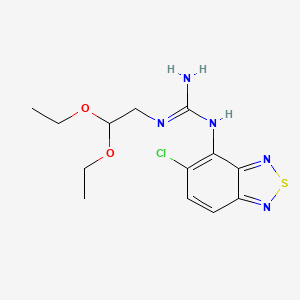


![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)
